Orexin-B, human

Neuroscience GPCR Pharmacology Receptor Binding

Orexin-B, human (Hypocretin-2) is a 28-amino acid endogenous neuropeptide agonist for the orexin receptors OX1R and OX2R, derived from proteolytic cleavage of the prepro-orexin precursor. Unlike Orexin-A, which binds OX1R and OX2R with approximately equal affinity, Orexin-B exhibits pronounced selectivity for OX2R, with reported Kis of 420 nM (OX1R) and 36 nM (OX2R) in radioligand binding assays using human recombinant receptors expressed in CHO cells.

Molecular Formula C125H213F3N44O37S
Molecular Weight 3013.4 g/mol
Cat. No. B8075431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin-B, human
Molecular FormulaC125H213F3N44O37S
Molecular Weight3013.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C123H212N44O35S.C2HF3O2/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131;3-2(4,5)1(6)7/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139);(H,6,7)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-;/m0./s1
InChIKeyAAVBFACECHJDRS-ILFAYJBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin-B, human: Endogenous OX2R-Biased Neuropeptide for Sleep, Feeding, and GPCR Pharmacology Research


Orexin-B, human (Hypocretin-2) is a 28-amino acid endogenous neuropeptide agonist for the orexin receptors OX1R and OX2R, derived from proteolytic cleavage of the prepro-orexin precursor [1]. Unlike Orexin-A, which binds OX1R and OX2R with approximately equal affinity, Orexin-B exhibits pronounced selectivity for OX2R, with reported Kis of 420 nM (OX1R) and 36 nM (OX2R) in radioligand binding assays using human recombinant receptors expressed in CHO cells [2]. This OX2R-biased binding profile distinguishes Orexin-B as the preferred endogenous tool for dissecting OX2R-specific signaling pathways in neuroscience, metabolic regulation, and GPCR pharmacological investigations.

Why Orexin-B, human Cannot Be Substituted by Orexin-A or OX2R-Selective Analogs


Interchanging Orexin-A and Orexin-B or substituting Orexin-B with synthetic OX2R-selective analogs introduces distinct pharmacological biases that alter experimental outcomes. Orexin-A activates both OX1R and OX2R with similar potency (pEC50 at OX2R: 8.30; at OX1R: 7.99), while Orexin-B exhibits an approximately 10-fold selectivity for OX2R with significantly reduced OX1R activation (EC50 = 2,500 nM at OX1R versus 60 nM at OX2R) [1]. This differential receptor engagement profile means that Orexin-B can be used to isolate OX2R-mediated effects without the confounding OX1R activation inherent to Orexin-A. Conversely, while the synthetic analog [Ala¹¹, D-Leu¹⁵]-Orexin-B achieves higher OX2R selectivity (400-fold) and potency (EC50 = 0.13 nM at OX2R) than the endogenous peptide, this engineered selectivity comes at the cost of altered signaling kinetics and G protein coupling dynamics that may not recapitulate physiological OX2R activation [2]. The choice among these agents must therefore be guided by whether the research objective requires native endogenous pharmacology, maximum OX2R selectivity, or dual-receptor engagement.

Orexin-B, human: Quantitative Differentiation Evidence Against Comparators


Receptor Binding Affinity: OX2R vs. OX1R Selectivity of Orexin-B Compared to Orexin-A

Orexin-B demonstrates a 10-fold binding selectivity for OX2R over OX1R, in contrast to Orexin-A which binds both receptors with approximately equal affinity. This quantitative selectivity is a defining feature for experiments requiring OX2R-biased interrogation without full OX1R activation [1].

Neuroscience GPCR Pharmacology Receptor Binding

Functional Calcium Mobilization: Orexin-B OX2R Potency vs. OX1R and vs. Orexin-A

In functional [Ca²⁺]i transient assays, Orexin-B activates OX2R with an EC50 of 60 nM but requires substantially higher concentrations (EC50 = 2,500 nM) to activate OX1R, yielding a 42-fold functional selectivity for OX2R. In contrast, Orexin-A potently activates both receptors with comparable efficacy (OX1R pEC50 = 7.99, OX2R pEC50 = 8.30) [1][2].

Calcium Signaling GPCR Functional Assay Receptor Pharmacology

OX2R Selectivity: Orexin-B (Endogenous, 10-42 Fold) vs. [Ala¹¹, D-Leu¹⁵]-Orexin-B (Synthetic, 400-Fold)

While Orexin-B provides endogenous 10-fold to 42-fold OX2R selectivity depending on the assay, the synthetic analog [Ala¹¹, D-Leu¹⁵]-Orexin-B achieves 400-fold selectivity with markedly enhanced OX2R potency (EC50 = 0.13 nM vs. 60 nM for Orexin-B) [1][2]. This quantitative difference defines the trade-off between physiological relevance and engineered receptor discrimination.

Peptide Engineering Structure-Activity Relationship OX2R Selectivity

Ligand-Dependent OX2R Signaling Kinetics: Orexin-B Gi Dissociation Resistance vs. Orexin-A

Recent BRET-based spatio-temporal pharmacology studies reveal that OX2R activation by Orexin-B produces Gi protein dissociation that is resistant to extracellular agonist washout, a property not observed with Orexin-A stimulation [1]. Both ligands induce Gi trafficking to intracellular compartments, but only Orexin-B signaling maintains sustained Gi dissociation after ligand removal, indicating ligand-dependent differences in receptor-effector complex stability.

Biased Signaling GPCR Trafficking Spatio-Temporal Pharmacology

In Vivo Feeding Behavior: Orexin-B Acute Stimulation with Short Duration vs. Orexin-A

Intracerebroventricular administration of Orexin-B (human) in rats produces dose-dependent stimulation of food intake that is characterized by a shorter duration of action compared to Orexin-A. At the 2-hour time point, 3 nM and 30 nM Orexin-B stimulate food consumption 5-fold and 12-fold respectively, but the effect largely subsides beyond 2 hours even at the higher dose [1]. In contrast, Orexin-A effects persist longer [2].

Feeding Behavior Metabolic Regulation In Vivo Pharmacology

Species-Specific Sequence: Human vs. Rodent Orexin-B Differential

Human Orexin-B differs from the rodent sequence by two amino acid substitutions, making human Orexin-B the requisite reagent for translational studies involving human receptor pharmacology or humanized models [1]. In contrast, Orexin-A is fully conserved across all mammalian species examined [2].

Peptide Species Specificity Translational Research Sequence Homology

Orexin-B, human: Evidence-Based Procurement Scenarios for Research Applications


OX2R-Selective GPCR Signaling Studies Requiring Endogenous Ligand Pharmacology

Orexin-B is the optimal choice when the experimental objective is to interrogate OX2R-mediated signaling pathways using the native, physiologically relevant endogenous agonist. With OX2R Ki of 36 nM and EC50 of 60 nM in calcium assays, Orexin-B achieves effective OX2R activation at sub-100 nM concentrations while minimizing OX1R activation (Ki = 420 nM; EC50 = 2,500 nM). This endogenous OX2R bias is sufficient to isolate OX2R-dependent effects in heterologous expression systems and native tissue preparations where OX1R and OX2R are co-expressed [1]. Unlike the synthetic analog [Ala¹¹, D-Leu¹⁵]-Orexin-B, Orexin-B preserves the natural receptor-ligand interaction dynamics, including the recently discovered washout-resistant Gi dissociation that is ligand-specific to Orexin-B [2].

Acute Feeding Behavior and Metabolic Regulation Studies in Rodent Models

For researchers investigating the orexinergic regulation of acute feeding behavior, Orexin-B provides a short-duration orexigenic stimulus that facilitates time-controlled experimental protocols. ICV administration of 3 nM or 30 nM Orexin-B in rats produces a robust 5-fold to 12-fold increase in food consumption during the first 2 hours post-injection, with minimal residual stimulation thereafter [1]. This temporal profile contrasts with Orexin-A's longer-lasting effects and allows researchers to conduct acute feeding assays with a defined observation window. The human-sequence peptide is appropriate for translational studies, though rodent-sequence Orexin-B may be considered for pure rodent physiology work.

Ligand-Biased Signaling and Spatio-Temporal GPCR Pharmacology Research

Orexin-B is uniquely positioned for advanced GPCR pharmacology studies examining ligand-dependent signaling kinetics and receptor trafficking. BRET-based investigations have demonstrated that Orexin-B induces Gi protein dissociation at OX2R that is resistant to extracellular agonist washout—a property not shared by Orexin-A [1]. This ligand-specific signaling fingerprint makes Orexin-B an essential tool for laboratories investigating the molecular determinants of sustained GPCR signaling, β-arrestin recruitment dynamics, and the spatio-temporal organization of receptor-effector complexes. Procurement of Orexin-B, human is indicated for studies requiring the endogenous ligand to establish baseline signaling parameters against which engineered biased agonists are compared.

Translational Pharmacology with Human OX2R-Expressing Systems

Given the two-amino-acid divergence between human and rodent Orexin-B sequences [1], the human-sequence peptide is required for all studies employing human OX2R-expressing cell lines, human tissue samples, or humanized animal models. This includes high-throughput screening campaigns for OX2R-targeted therapeutics (e.g., narcolepsy drug discovery, where OX2R-selective agonists like TAK-925/danavorexton are in clinical development) [2], pharmacological validation of lead compounds at human receptors, and any translational research where extrapolation to human physiology is intended. Using the species-matched peptide eliminates sequence-related variability in binding affinity and signaling efficacy.

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